

Propyl Valerate: A Comprehensive Spectroscopic Analysis

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Compound of Interest		
Compound Name:	Propyl valerate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **propyl valerate** (also known as propyl pentanoate), a common fragrance and flavor agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **propyl valerate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Assignment	Chemical Shift (δ) ppm
A (CH ₂)	4.027
B (CH ₂)	2.299
C (CH ₂)	1.66
D (CH ₂)	1.61
E (CH ₂)	1.35
F (CH ₃)	0.94
G (CH₃)	0.91

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **propyl valerate** is not readily available in public databases. The following are predicted chemical shifts based on computational models and analysis of similar ester compounds.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C=O	~173
O-CH ₂	~65
C=O-CH ₂	~34
CH2 (valerate)	~28
O-CH ₂ -CH ₂	~22
CH₂-CH₃ (valerate)	~22
CH ₂ -CH ₃ (propyl)	~14
CH₃ (valerate)	~10



Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2960-2850	C-H stretch (alkane)
1735	C=O stretch (ester)
1465	C-H bend (alkane)
1175	C-O stretch (ester)

Note: Data is from a gas-phase spectrum.

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
144	~5	[M] ⁺ (Molecular Ion)
103	60.5	[M - C ₃ H ₇] ⁺
85	100	[CH ₃ (CH ₂) ₃ CO] ⁺
60	34.5	[C₂H₅COOH]+ (McLafferty Rearrangement)
57	56.7	[C ₄ H ₉] ⁺
43	40.2	[C ₃ H ₇]+

Note: Data obtained by electron ionization (EI) at 75 eV.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **propyl valerate** is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.



Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals (typically 0-12 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required compared to ¹H NMR. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like **propyl valerate**, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (one with minimal IR absorbance in the regions of interest, such as carbon tetrachloride) can be prepared and placed in a liquid sample cell. Gas-phase spectra are obtained by injecting a small amount of the volatile liquid into an evacuated gas cell.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like **propyl valerate**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from a mixture on a GC column before entering the ion source.

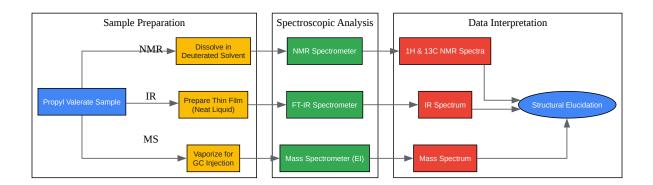


Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

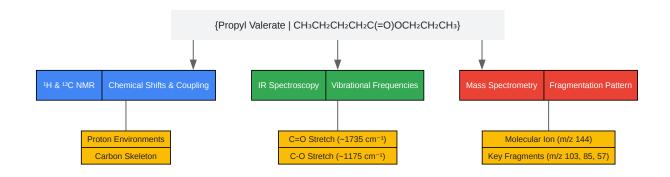
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **propyl valerate**.



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Caption: Workflow for the spectroscopic analysis of **propyl valerate**.





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Caption: Correlation of **propyl valerate**'s structure with its spectroscopic data.

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References

- 1. PROPYL VALERATE(141-06-0) 1H NMR spectrum [chemicalbook.com]
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